molecular formula C12H17N4OS.ClH.Cl<br>C12H18Cl2N4OS B000341 Thiamine hydrochloride CAS No. 67-03-8

Thiamine hydrochloride

Cat. No.: B000341
CAS No.: 67-03-8
M. Wt: 337.3 g/mol
InChI Key: DPJRMOMPQZCRJU-UHFFFAOYSA-M
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Mechanism of Action

Target of Action

Thiamine hydrochloride, also known as Vitamin B1, primarily targets enzymes involved in carbohydrate metabolism . These enzymes include transketolase , α-ketoglutarate dehydrogenase , pyruvate dehydrogenase , and branched chain α-keto acid dehydrogenase . These enzymes play crucial roles in various metabolic pathways, contributing to the body’s energy production and overall metabolic function .

Mode of Action

This compound interacts with its targets by combining with adenosine triphosphate (ATP) to form thiamine pyrophosphate (TPP) . TPP acts as a coenzyme in carbohydrate metabolism, aiding in the conversion of carbohydrates into energy . It is also thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation .

Biochemical Pathways

This compound affects several biochemical pathways. It plays a key role in intracellular glucose metabolism . The active form of thiamine, TPP, is a necessary cofactor for enzymes involved in the glycolytic pathway, citric acid cycle, pentose phosphate pathway, and degradation of branched chain amino acids . These pathways are critical for the production of ATP, NADPH, and ribose-5-phosphate, which are essential for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .

Pharmacokinetics

This compound exhibits a non-linear pharmacokinetic profile, with the AUC0-10 hr and Cmax values increasing non-linearly between 100 mg and 1500 mg doses . Thiamine is absorbed both actively and passively, and once absorbed, it is concentrated in muscle tissue . It is metabolized in the liver and excreted in urine .

Result of Action

The action of this compound results in the conversion of carbohydrates and fat into energy . It is essential for normal growth and development and helps to maintain proper functioning of the heart and the nervous and digestive systems . Thiamine is also thought to inhibit the effect of glucose and insulin on arterial smooth muscle cell proliferation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, thiamine is soluble in water and insoluble in alcohol . It decomposes if heated . Therefore, the bioavailability and efficacy of thiamine can be affected by factors such as dietary habits, alcohol consumption, and temperature .

Biochemical Analysis

Biochemical Properties

In its diphosphate form, thiamine hydrochloride serves as a cofactor for enzymes involved in carbohydrate metabolism, including transketolase, α-ketoglutarate dehydrogenase, pyruvate dehydrogenase, and branched chain α-keto acid dehydrogenase . These enzymes are involved in pathways that allow for the production of ATP, NADPH, and ribose-5-phosphate, which are critical for generating cellular energy and downstream production of amino acids, nucleic acids, and fatty acids .

Cellular Effects

This compound influences cell function by participating in key biochemical processes. For instance, it has been found to stimulate growth, yield quality, and key biochemical processes of cauliflower under arid conditions . The application of this compound was found to enhance plant growth, possibly associated with suppressed reactive oxygen species (ROS) and upregulated antioxidants defense system .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role as a cofactor for several enzymes. It participates in the oxidation of pyruvate to acetyl coenzyme A, the starting material for the citric acid cycle . It also catalyzes the oxidation of α-ketoglutarate to form succinyl CoA, a key intermediate in the citric acid cycle .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) . This allows for the evaluation of the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. These include the link between glycolysis and the citric acid cycle, the citric acid cycle itself, and the pentose-phosphate pathway . It interacts with various enzymes and cofactors within these pathways, influencing metabolic flux and metabolite levels .

Transport and Distribution

Given its role in various metabolic pathways, it can be inferred that it is likely transported to where these pathways occur, such as the mitochondria .

Subcellular Localization

This compound is likely localized to the mitochondria, given its role in the citric acid cycle and other metabolic processes that occur within this organelle . Its activity or function may be influenced by its subcellular localization, as well as any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of thiamine hydrochloride involves several steps. One method includes heating concentrated hydrochloric acid to produce hydrogen chloride gas, which is then introduced into a methanol solution of thiamine nitrate. The reaction mixture is filtered, washed, and dried to obtain this compound . Another method involves dispersing thiamine mononitrate in a solvent, generating hydrogen chloride gas by adding chlorosulfonic acid to concentrated hydrochloric acid, and introducing the gas into the thiamine mononitrate solution under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically follows the synthetic routes mentioned above, with modifications to enhance yield and purity. The process aims to minimize the use of hazardous chemicals and reduce environmental risks .

Chemical Reactions Analysis

Types of Reactions: Thiamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It is susceptible to degradation due to heat, light, alkaline pH, and sulfites .

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized in the presence of oxidizing agents.

    Reduction: It can be reduced under specific conditions to form different derivatives.

    Substitution: this compound can undergo substitution reactions with various reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in acidic conditions, this compound can degrade to form thiamine disulfide .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N4OS.2ClH/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;;/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);2*1H/q+1;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJRMOMPQZCRJU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.Cl.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

HC12H17ON4SCl2, C12H18Cl2N4OS
Record name thiamine hydrochloride
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DSSTOX Substance ID

DTXSID0040622
Record name Thiamine hydrochloride
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Molecular Weight

337.3 g/mol
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Physical Description

Solid with a mild thiazole odor; [Merck Index] White to light yellow crystalline powder; Hygroscopic; [Alfa Aesar MSDS], Small white to yellowish crystals or crystalline powder; slight characteristic odour reminescent of thiazole
Record name Thiamine hydrochloride
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Record name Thiamine hydrochloride
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Solubility

Soluble in water, propylene glycol; Insoluble in ether, benzene, hexane, chloroform, Slightly soluble (in ethanol)
Record name Thiamine hydrochloride
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CAS No.

67-03-8
Record name Thiamine hydrochloride
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Record name THIAMINE HYDROCHLORIDE
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Record name Thiamine hydrochloride
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Record name Thiamine hydrochloride
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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